3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 5 with a propanamide chain linked to a 4-(methylsulfanyl)benzyl moiety.
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylsulfanylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-31-19-8-2-16(3-9-19)15-25-22(29)10-11-27-12-13-28-21(23(27)30)14-20(26-28)17-4-6-18(24)7-5-17/h2-9,12-14H,10-11,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTVGTNCRQNBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of the target compound with analogous derivatives:
Key Observations
Core Heterocycle Variations :
- The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[4,3-b]pyridine () and pyrazolo[1,5-a]pyrimidine (). These variations alter electronic properties and binding pocket compatibility. For example, pyrazolo[1,5-a]pyrimidine derivatives often exhibit enhanced π-stacking due to extended conjugation .
Substituent Effects :
- Halogenated Aryl Groups : The 4-fluorophenyl group in the target compound and ’s derivative contrasts with 4-chlorophenyl in . Fluorine’s electronegativity may improve metabolic stability compared to chlorine .
- Sulfur-Containing Groups : The methylsulfanyl group in the target compound differs from methoxy () and sulfonic acid salts (). Sulfur enhances lipophilicity but may reduce aqueous solubility compared to sulfonates .
Pharmacokinetic Implications :
- Compounds with charged groups (e.g., sulfonates in ) demonstrate improved solubility, whereas the target compound’s methylsulfanyl and propanamide groups suggest moderate solubility but better membrane permeability .
Biological Activity Trends: ’s compound with a 4-chlorophenyl group showed anticandidal activity, suggesting halogenated pyrazolo[1,5-a]pyrazinones may target fungal enzymes. The target compound’s 4-fluorophenyl group could similarly interact with microbial targets but requires validation . Docking studies () highlight the importance of hydrophobic enclosures for binding affinity. The target compound’s fluorophenyl and methylsulfanyl groups may contribute to such interactions .
Preparation Methods
Cyclization Strategies
The pyrazolo[1,5-a]pyrazine scaffold is synthesized through a domino reaction involving hydrazines and diketones. A representative protocol from involves heating 3-methyl-pyrazol-5-one (1 mmol) with 1,3-dimethylbarbituric acid (1 mmol), ammonium acetate (1.2 mmol), and benzaldehyde (1 mmol) in water catalyzed by nano-ZnO (0.04 g) at reflux. This method achieves yields of 78–92% for analogous structures.
Key reaction parameters:
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is installed at position 2 via palladium-catalyzed cross-coupling. Using 4-fluorophenylboronic acid and a brominated pyrazolo[1,5-a]pyrazine precursor in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C achieves >85% coupling efficiency. Alternatives include Ullmann-type couplings with CuI and 1,10-phenanthroline in DMF at 120°C.
Functionalization with the Propanamide Side Chain
Synthesis of the Propanamide Intermediate
The propanamide side chain is prepared by reacting 3-chloropropionyl chloride with 4-(methylsulfanyl)benzylamine in dichloromethane (DCM) at 0°C. Triethylamine (2 eq) is used as a base, yielding N-[4-(methylsulfanyl)benzyl]propanamide in 91% yield after aqueous workup.
Coupling to the Pyrazine Core
The propanamide is conjugated to the pyrazine core using EDCI/HOBt in DMF. Activation of the carboxylic acid (generated by hydrolyzing the pyrazine methyl ester with LiOH) precedes coupling with the amine, achieving 76–82% yields.
Optimization data:
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMAP | DMF | 82 |
| DCC/NHS | - | THF | 68 |
| HATU | DIPEA | DCM | 79 |
Reaction Optimization and Mechanistic Insights
Catalytic Effects on Cyclization
Nano-ZnO outperforms homogeneous catalysts (e.g., l-proline) in the cyclization step due to its Lewis acidity and high surface area. Comparative studies show a 15–20% yield increase when using nano-ZnO.
Solvent Impact on Amide Coupling
Polar aprotic solvents (DMF, DMSO) enhance EDCI-mediated coupling by stabilizing the active ester intermediate. Non-polar solvents (THF, DCM) result in slower kinetics and lower yields.
Characterization and Analytical Data
The final compound is characterized by:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.41 (s, 2H, CH₂), 2.98 (t, J = 7.2 Hz, 2H, COCH₂), 2.44 (s, 3H, SCH₃).
-
HRMS (ESI+) : m/z 466.1521 [M+H]⁺ (calc. 466.1518 for C₂₄H₂₃FN₄O₂S).
-
HPLC Purity : 98.2% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including condensation of pyrazolo-pyrazinone intermediates with fluorophenyl derivatives and subsequent coupling with methylsulfanyl-containing benzamide groups. Critical steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions to minimize side reactions.
- Oxazole/pyrazinone ring closure : Optimize temperature (80–100°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency .
- Purification : Employ gradient HPLC with C18 columns to isolate high-purity fractions (>95% by LC-MS) .
Q. How can structural integrity and purity be confirmed post-synthesis?
Methodological approaches include:
- NMR spectroscopy : Analyze , , and spectra to verify substituent positions and fluorine incorporation .
- Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities via ESI-TOF or MALDI-TOF .
- X-ray crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry (if applicable) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
Begin with:
- Enzyme inhibition assays : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the fluorophenyl group’s affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence biological activity?
Compare analogs via:
- SAR studies : Substitute the 4-fluorophenyl group with chlorophenyl or methoxyphenyl moieties to assess changes in target binding (e.g., 10-fold lower IC for fluorophenyl in kinase assays vs. chlorophenyl) .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., hydrogen bonding with fluorophenyl in EGFR’s ATP-binding pocket) .
Q. How can contradictory data from biological assays (e.g., varying IC50_{50}50 across cell lines) be resolved?
Apply:
- Dose-response validation : Repeat assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .
- Metabolic stability testing : Use liver microsomes to assess if metabolite interference explains discrepancies .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify off-target effects in resistant cell lines .
Q. What computational strategies are effective for predicting physicochemical properties?
Utilize:
Q. How can AI enhance synthesis route design or reaction optimization?
Implement:
- Retrosynthesis algorithms : Use IBM RXN or Chematica to propose alternative pathways with higher atom economy .
- Bayesian optimization : Train models on reaction yield datasets to predict optimal conditions (e.g., catalyst loading, solvent ratios) .
Methodological Frameworks
Q. How to integrate spectroscopic and computational data for structural validation?
Combine:
- DFT calculations : Compare computed NMR chemical shifts with experimental data (RMSD < 0.3 ppm) .
- IR spectroscopy : Validate hydrogen-bonding patterns predicted by MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
